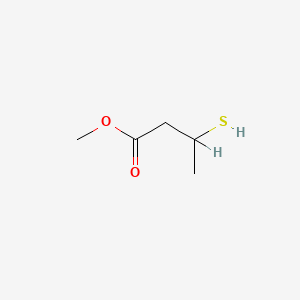
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . The InChI key is CEWGMUMFSVOZRT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and its derivatives are involved in various synthetic and characterization processes in chemical research. For instance, they are utilized in the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related heterocycles, which are achieved through reactions with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection steps (Obreza & Urleb, 2003). Another study focused on the synthesis and crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, revealing insights into its molecular structure and intermolecular interactions (Naveen et al., 2007).
Chemical Reactions and Mechanisms
The compound is also central to understanding diverse chemical reactions and mechanisms. For instance, divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines have been studied, leading to different products based on the choice of solvents and temperatures, and providing insights into reaction mechanisms (Rossi et al., 2007). Additionally, the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols from the chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate showcases the influence of fluorinated substituents on reaction outcomes and stereoselectivity (Funabiki et al., 2008).
Material Synthesis and Molecular Docking
In the realm of materials science, the compound is used for synthesizing novel materials with specific properties. For example, the synthesis of poly(pyridine–imide)s with tert-butyl substituents involves the use of derivatives of (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate to create polymers with unique thermal and solubility properties, contributing to advances in polymer chemistry (Lu et al., 2014). Furthermore, the compound's derivatives have been explored in molecular docking studies to assess their potential as Mcl-1 antagonists, demonstrating their relevance in drug discovery and molecular biology (Bhat et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434192 |
Source


|
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
CAS RN |
881310-04-9 |
Source


|
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


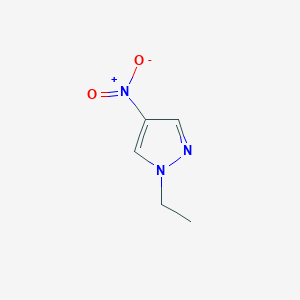

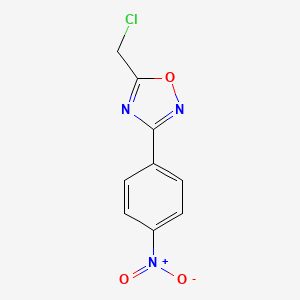
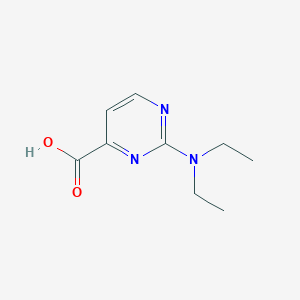



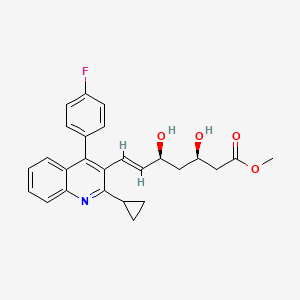



![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
